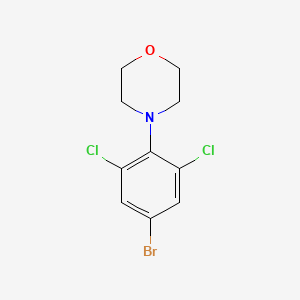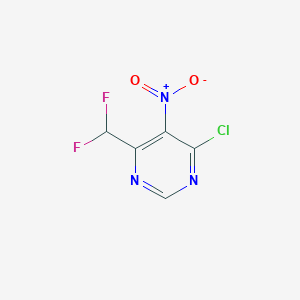
2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a hydroxyphenyl group and a pyrimidine ring in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-hydroxybenzaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as piperidine or ammonium acetate to facilitate the condensation and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(3-oxophenyl)pyrimidine-5-carbonitrile.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 2-(3-hydroxyphenyl)pyrimidine-5-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(3-oxophenyl)pyrimidine-5-carbonitrile
Reduction: 2-(3-hydroxyphenyl)pyrimidine-5-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promising anticancer activity by inhibiting tyrosine kinase enzymes, which are involved in cell signaling pathways that regulate cell growth and proliferation
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronic devices and sensors.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that promote cell growth and survival . This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Hydroxyphenyl)pyrimidine-4-carbonitrile
- 2-(4-Hydroxyphenyl)pyrimidine-5-carbonitrile
- 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile is unique due to the specific positioning of the hydroxy group on the phenyl ring and the nitrile group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
| 1447606-39-4 | |
Formule moléculaire |
C11H7N3O |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-5-8-6-13-11(14-7-8)9-2-1-3-10(15)4-9/h1-4,6-7,15H |
Clé InChI |
YJHXBQZPLOUSHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)
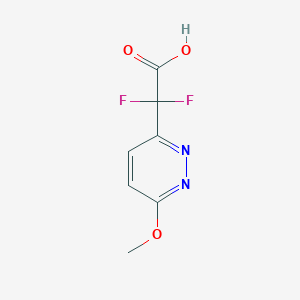
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)

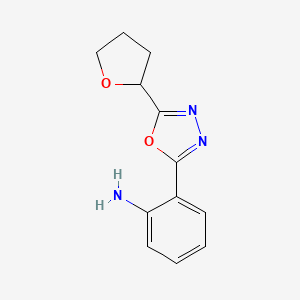
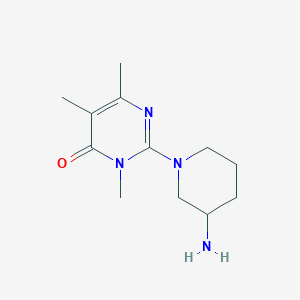
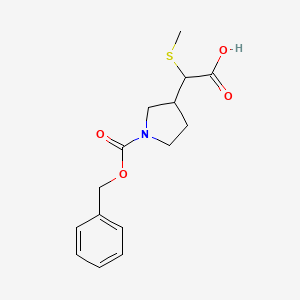

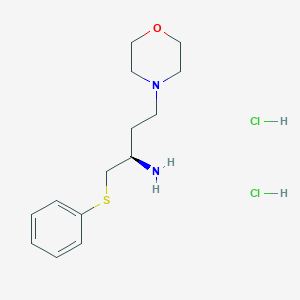

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
